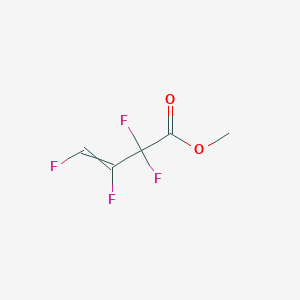

Methyl 2,2,3,4-tetrafluorobut-3-enoate

Description

Methyl 2,2,3,4-tetrafluorobut-3-enoate is a fluorinated alkenoate ester characterized by a four-carbon backbone with fluorine substituents at positions 2, 2, 3, and 4, and a methyl ester group at the terminal carboxylate. Fluorinated esters like this are of interest in agrochemical, pharmaceutical, and materials science research due to their reactivity and stability under harsh conditions.

Properties

CAS No. |

84195-41-5 |

|---|---|

Molecular Formula |

C5H4F4O2 |

Molecular Weight |

172.08 g/mol |

IUPAC Name |

methyl 2,2,3,4-tetrafluorobut-3-enoate |

InChI |

InChI=1S/C5H4F4O2/c1-11-4(10)5(8,9)3(7)2-6/h2H,1H3 |

InChI Key |

UMLDTZBTDXMAQK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=CF)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2,3,4-tetrafluorobut-3-enoate typically involves the fluorination of suitable precursors. One common method is the reaction of methyl 3-butenoate with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to enhance yield and selectivity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,4-tetrafluorobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Fluorine-substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2,2,3,4-tetrafluorobut-3-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a fluorinated probe in biochemical studies.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2,2,3,4-tetrafluorobut-3-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis or other transformations, leading to the formation of active intermediates that exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Fluorinated Esters

Methyl Trifluoroacrylate (Methyl 2-Trifluoromethylacrylate)

- Structure : CH₂=C(CF₃)COOCH₃

- Key Differences : Lacks the tetrafluoro substitution pattern and has a trifluoromethyl group instead.

- Properties : Higher volatility due to reduced molecular weight; widely used in polymer chemistry. The trifluoromethyl group enhances electron-withdrawing effects, influencing polymerization kinetics compared to the target compound’s tetrafluoro configuration .

Ethyl Tetrafluoropropenoate

- Structure : CF₂=CF-CF₂COOCH₂CH₃

- Key Differences : A longer fluorinated chain (C₃) with ethyl ester group.

- Properties : Increased hydrophobicity and thermal stability, making it suitable for high-performance coatings. The target compound’s shorter chain may offer better solubility in polar aprotic solvents .

Non-Fluorinated Esters in Agrochemicals (From )

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester are methyl esters of sulfonylurea herbicides. While structurally distinct (containing triazine rings and sulfonylurea groups), their methyl ester moieties facilitate systemic absorption in plants. In contrast, Methyl 2,2,3,4-tetrafluorobut-3-enoate’s fluorination likely enhances environmental persistence and membrane permeability compared to these non-fluorinated analogs .

Long-Chain Fatty Acid Esters (From )

Compounds such as methyl heptadecanoate (C17) and ethyl octadecenoate (C18) are saturated/unsaturated long-chain esters from Aesculus species. These differ significantly from the target compound:

- Chain Length : Shorter chain (C4) in the fluorinated ester vs. long aliphatic chains (C17–C18).

- Functionality: Fluorination vs. unsaturation (e.g., linoleic acid’s double bonds).

- Applications : Long-chain esters are used in biofuels and lubricants, whereas fluorinated esters are tailored for specialty chemicals or bioactive molecules due to their polarity and stability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|

| This compound* | ~178 | ~120–140 (est.) | Moderate | Agrochemical intermediates, fluoropolymers |

| Methyl trifluoroacrylate | 154.06 | 88–90 | High | Polymer synthesis |

| Metsulfuron methyl ester | 381.37 | Decomposes | Low (lipophilic) | Herbicide |

| Methyl heptadecanoate | 284.48 | 330–335 | Insoluble | Biofuels, lubricants |

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.